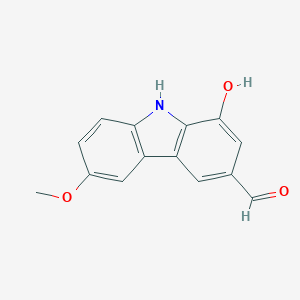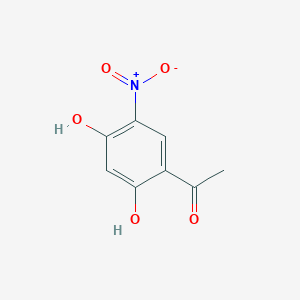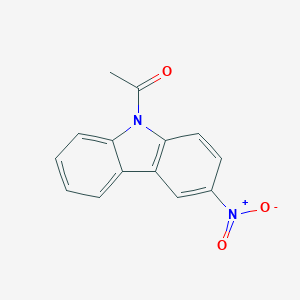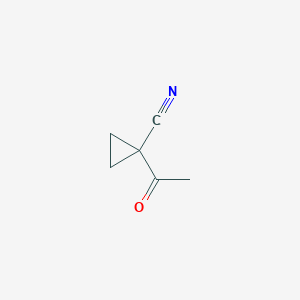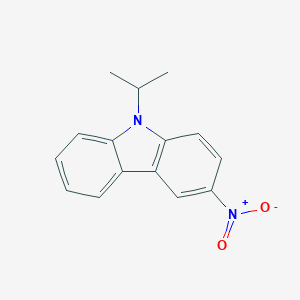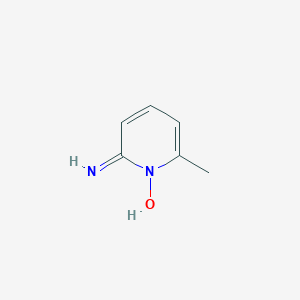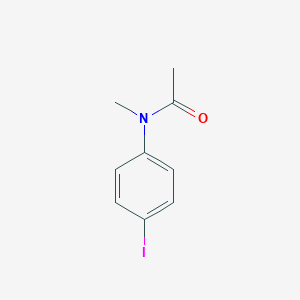![molecular formula C7H6N4O2 B188610 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 56783-85-8](/img/structure/B188610.png)
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring and a pyridine ring fused together. It is also known as pyrido[2,3-d]pyrimidine-2,4-dione, or PPY. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Properties : A study detailed the synthesis of various derivatives of pyrido[2,3-d]pyrimidine-2,4-dione, including 6-aminopyrido[2,3-d]pyrimidine-2,4-diones. These compounds were then transformed into various other compounds through reactions like diazotization, Sandmeyer reaction, and coupling reactions (Pfleiderer & Pfleiderer, 1992).
Synthesis of Heterocycle Derivatives : Another research reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. The study included spectral techniques and computational methods to analyze the electronic structures of these compounds (Ashraf et al., 2019).
Antimicrobial Activity : In a study, 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which are structurally related to 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, were investigated for their antimicrobial properties. The compounds showed moderate activity against various bacteria and were studied for their interaction with the TrmD active site in P. aeruginosa (Vlasov et al., 2022).
Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones : Another study explored the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, starting from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This research expanded the chemical repertoire of pyrimidine derivatives (Hamama et al., 2012).
Diastereoselective Synthesis : A study investigated the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, starting from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This synthesis contributes to group-assistant-purification (GAP) chemistry, avoiding the need for chromatography and recrystallization (Ahadi et al., 2014).
Synthesis and Pharmacology as Adenosine Receptor Antagonists : Amino-substituted pyrido[2,3-d]pyrimidinediones, related to 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, were synthesized and studied for their affinity to adenosine receptors. The study found compounds with high affinity for adenosine A2A receptors, providing insights into structure-activity relationships (Bulicz et al., 2006).
properties
IUPAC Name |
6-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,8H2,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUPPJKZAFGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356360 | |
| Record name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
56783-85-8 | |
| Record name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



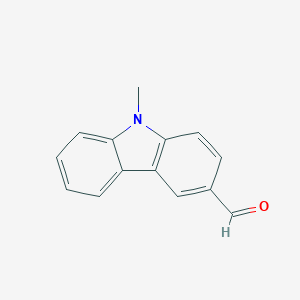
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

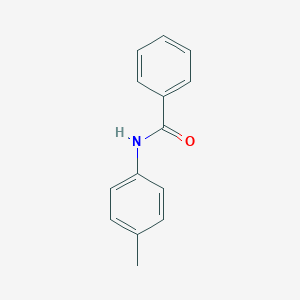
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)

